molecular formula C19H23ClFN3O2S B2881734 1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1049393-17-0

1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2881734
CAS No.: 1049393-17-0
M. Wt: 411.92
InChI Key: PECSXLGBGCCWRP-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a sulfonamide group, a piperazine ring, and both chlorophenyl and fluorophenyl groups, making it a versatile molecule in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.

    Sulfonamide Formation: The piperazine intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with 2-chlorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O2S/c20-19-4-2-1-3-16(19)15-27(25,26)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h1-8,22H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECSXLGBGCCWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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